

Unveiling the Molecular Architecture of Yanucamide A: A Spectroscopic Data Guide

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Compound of Interest

Compound Name: Yanucamide A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to the structural elucidation of **Yanucamide A**, a cyclic depsipeptide of marine origin. The data presented herein is compiled from the seminal work of Plaza, Bewley, and Gerwick, who first isolated and characterized this natural product. This document aims to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Yanucamide A is a cyclic depsipeptide isolated from a Papua New Guinea collection of the marine cyanobacterium *Lyngbya majuscula*. Its unique structural features and potential biological activity make it a subject of interest for further investigation and analog development. The definitive determination of its complex macrocyclic structure was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will systematically present the key data that formed the foundation of its structural assignment.

Spectroscopic Data

The structural elucidation of **Yanucamide A** relied on a suite of one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry. The following tables summarize the quantitative data obtained from these analyses.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provided the molecular formula for **Yanucamide A**, a critical first step in the structure elucidation process.

Ion	Calculated m/z	Observed m/z	Molecular Formula
[M+H] ⁺	598.3489	598.3486	C ₃₃ H ₄₈ N ₃ O ₇

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Yanucamide A** (500 MHz, CDCl₃) revealed a series of proton resonances, providing initial insights into the different spin systems present in the molecule.

Position	δ H (ppm)	Multiplicity	J (Hz)
Valine (Val)			
NH	6.58	d	9.0
α	4.45	dd	9.0, 5.5
β	2.18	m	
γ -CH ₃	0.98	d	7.0
γ' -CH ₃	0.95	d	7.0
Alanine (Ala)			
NH	7.01	d	8.0
α	4.65	dq	8.0, 7.0
β -CH ₃	1.40	d	7.0
Phenylalanine (Phe)			
NH	6.85	d	8.5
α	4.80	dt	8.5, 8.0
β a	3.25	dd	14.0, 8.0
β b	3.15	dd	14.0, 8.0
Ph (o, m, p)	7.20-7.35	m	
2-hydroxy-3,5-dimethylhexanoic acid (Hdmha)			
α	5.20	d	3.5
β	1.95	m	
γ -CH ₃	0.90	d	6.5
δ	1.50	m	
ϵ -CH ₃	0.85	d	6.5

3-methoxy-2,4-
dimethylpentanoic
acid (Mdmpa)

α	2.75	dq	10.0, 7.0
β	3.50	dq	10.0, 6.5
γ -CH ₃	1.15	d	7.0
δ -CH ₃	1.10	d	6.5
OCH ₃	3.30	s	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum (125 MHz, CDCl₃) provided the carbon framework of **Yanucamide A**, identifying the number and types of carbon atoms.

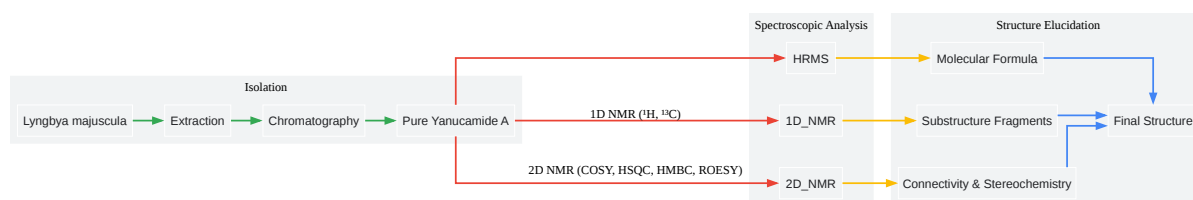
Position	δC (ppm)
Valine (Val)	
C=O	171.5
α	58.9
β	31.2
γ -CH ₃	19.5
γ' -CH ₃	17.8
Alanine (Ala)	
C=O	172.8
α	49.5
β -CH ₃	18.2
Phenylalanine (Phe)	
C=O	170.9
α	54.1
β	38.5
Ph (ipso)	136.8
Ph (o)	129.5
Ph (m)	128.7
Ph (p)	127.0
2-hydroxy-3,5-dimethylhexanoic acid (Hdmha)	
C=O	175.4
α	78.1
β	40.2
γ	25.0

δ	30.1
ϵ -CH ₃	23.5
ϵ' -CH ₃	21.8
3-methoxy-2,4-dimethylpentanoic acid (Mdmpa)	
C=O	176.2
α	42.5
β	85.1
γ	33.6
δ -CH ₃	17.1
δ' -CH ₃	16.9
OCH ₃	57.3

Experimental Protocols

The structural elucidation of **Yanucamide A** involved a sequence of spectroscopic analyses. The general workflow is outlined below, followed by a description of the key experiments.

General Experimental Workflow



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Figure 1: Experimental workflow for the structure elucidation of **Yanucamide A**.

Key Spectroscopic Experiments

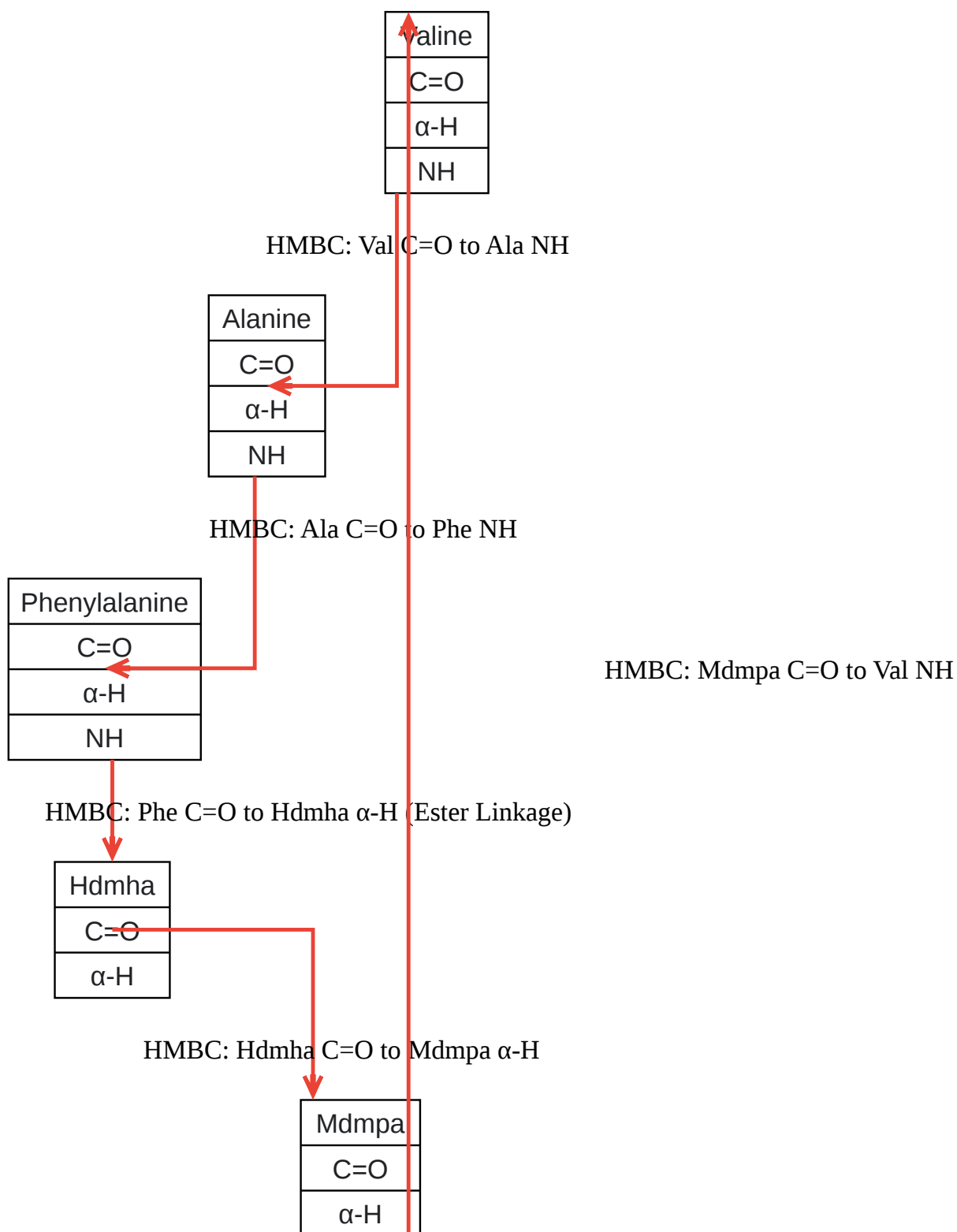
- Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer using CDCl_3 as the solvent.
 - ^1H NMR: Standard proton NMR experiments were conducted to identify the proton chemical shifts and coupling constants.
 - ^{13}C NMR: Proton-decoupled ^{13}C NMR experiments were performed to determine the chemical shifts of all carbon atoms.
 - COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the individual amino acid and fatty acid residues.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment revealed long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the

individual structural fragments and establishing the macrocyclic ring structure.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identified through-space correlations between protons, providing information about the relative stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source to obtain an accurate mass measurement and determine the molecular formula.

Key 2D NMR Correlations for Structure Assembly

The final structure of **Yanucamide A** was assembled by piecing together the individual residues based on key long-range correlations observed in the HMBC spectrum. The sequence of the macrocycle was determined by observing HMBC correlations between the carbonyl carbon of one residue and the α -proton or NH proton of the adjacent residue.



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Figure 2: Key HMBC correlations for assembling the macrocyclic structure of **Yanucamide A**.

Conclusion

The collective data from HRMS and a suite of 1D and 2D NMR experiments unequivocally established the planar structure and relative stereochemistry of **Yanucamide A**. This guide provides a detailed repository of the foundational spectroscopic data, offering a valuable resource for chemists working on the synthesis, derivatization, or biological evaluation of this and related marine natural products. The presented methodologies and data interpretation framework serve as a practical example of modern structure elucidation in the field of natural product chemistry.

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